

Third-generation EGFR TKI covalent binding mechanism

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Compound Focus: Osimertinib Mesylate

CAS No.: 1421373-66-1

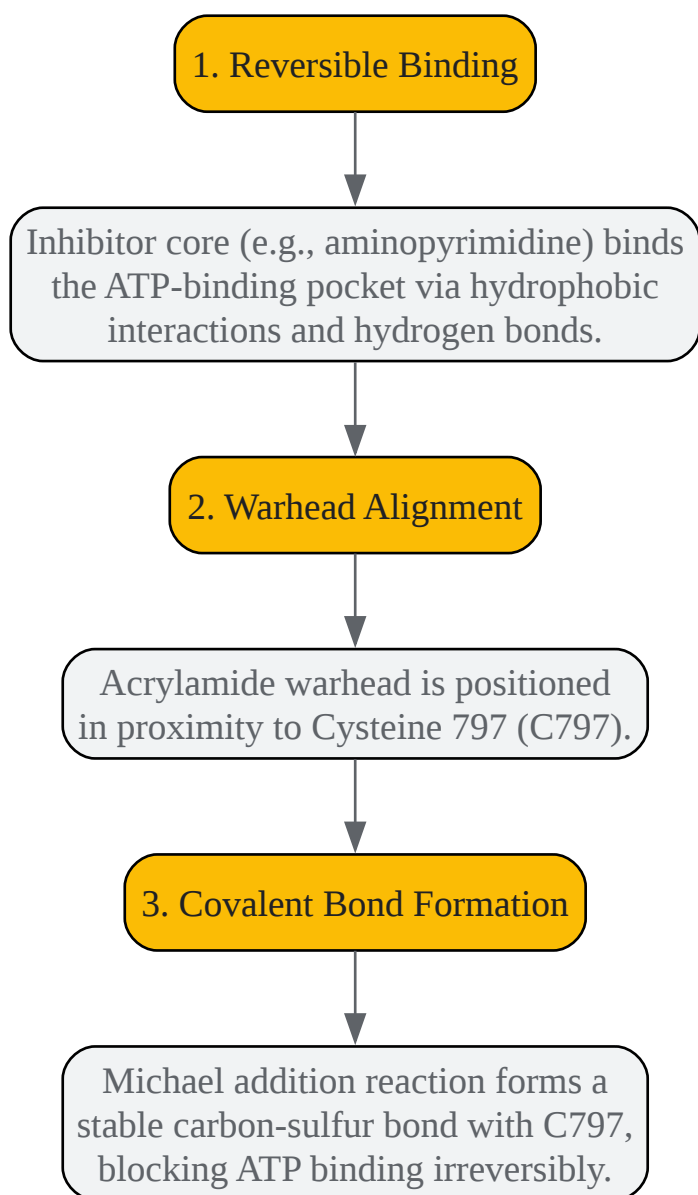
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Molecular Mechanism of Covalent Binding

The efficacy of third-generation EGFR TKIs hinges on a two-step mechanism that ensures potent and durable target inhibition.

- **Initial Reversible Binding:** The inhibitor first enters the ATP-binding pocket of the kinase domain in a reversible manner, driven by high-affinity interactions between its core scaffold (e.g., aminopyrimidine) and key amino acids in the hinge region, such as Met793 [1].
- **Irreversible Covalent Bond Formation:** Once positioned in the pocket, the electrophilic acrylamide warhead on the inhibitor aligns with the thiol (-SH) group of Cysteine 797 (C797). A Michael addition reaction occurs, forming an irreversible covalent bond between the inhibitor and the protein [2] [1] [3]. This bond is central to overcoming the increased ATP affinity caused by the T790M mutation [2].



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The two-step covalent inhibition mechanism of third-generation EGFR TKIs.

Profiles of Key Third-Generation EGFR TKIs

The table below summarizes the biochemical and cellular profiles of selected third-generation EGFR TKIs, illustrating the structure-kinetic relationships that define their efficacy and selectivity.

Compound (Code Name)	kinact/KI for LR/TM ($M^{-1}s^{-1}$) [4]	EC50 in H1975 (LR/TM) cells (nM) [4]	EC50 in A431 (WT) cells (nM) [4]	Key Features / Status
Osimertinib (AZD9291)	133,000	4.1	860	First approved 3rd-gen TKI; high selectivity for mutant EGFR. [2] [5]
Almonertinib (HS-10296)	90,200	0.62	260	Approved in China; active metabolite of Osimertinib. [4]
Lazertinib (YH25448)	37,200	3.5	740	Approved in South Korea; high WT EGFR selectivity. [4]
Furmonertinib (AST2818)	224,000	1.2	59	Approved in China; high inactivation efficiency. [4]
Befotertinib (D-0316)	12,600	1.2	1200	High mutant selectivity; advanced clinical candidate. [4]
Canertinib (CI-1033)	4,570	13	9.5	Second-generation, pan-HER inhibitor; less selective. [4]

Key Experimental Protocols for Characterization

Robust biochemical and cellular assays are critical for profiling covalent EGFR inhibitors and understanding their mechanism of action.

- **Time-Dependent Kinetic Assays (Biochemistry):** These assays determine the critical kinetic parameters for covalent inactivation (kinact/KI) [4].
 - **Procedure:** Purified EGFR kinase domains (e.g., WT, L858R/T790M) are incubated with varying concentrations of the TCI. The residual kinase activity is measured at multiple time

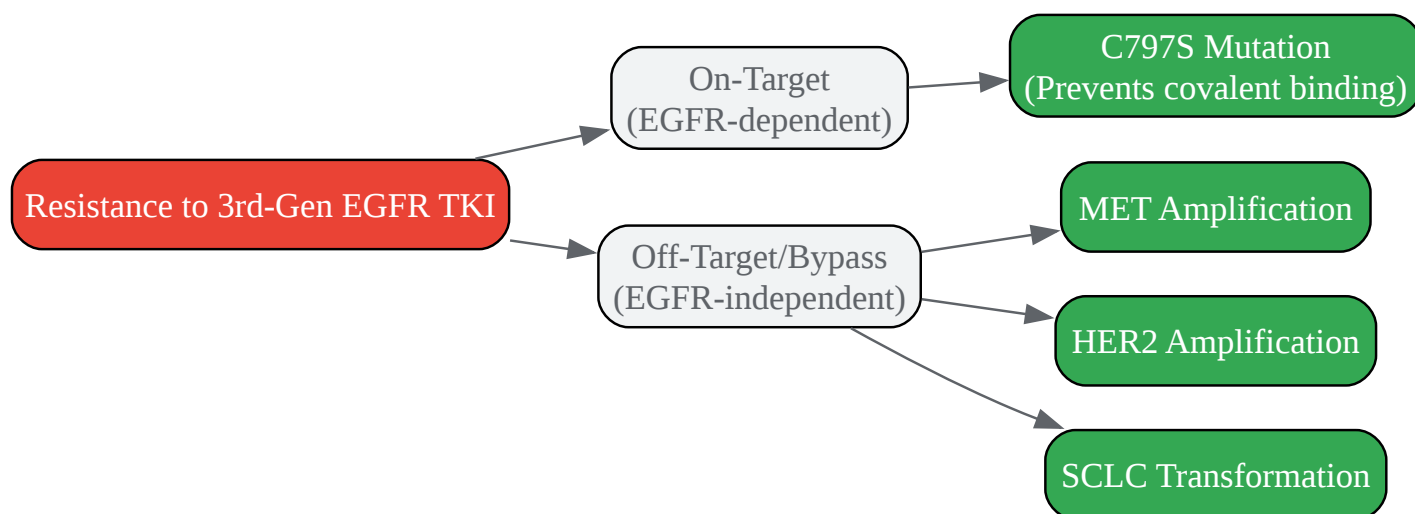
points using a coupled enzyme system or a fluorescence-based method that monitors ATP consumption or ADP production. Data is fitted to a model for irreversible inhibition to derive the first-order inactivation rate (k_{inact}) and the inhibitor constant (KI) [4].

- **Cellular Antiproliferative Assays:** These evaluate the functional consequences of kinase inhibition in a physiological context [4].
 - **Cell Models:** NSCLC cell lines harboring specific EGFR mutations are used: **H1975** (L858R/T790M), **HCC-827** (ex19del), **H3255** (L858R). The **A431** cell line, which overexpresses WT EGFR, is used to assess off-target toxicity [4].
 - **Procedure:** Cells are treated with a concentration range of the TCI for a set period (e.g., 72 hours). Cell viability is measured using metrics like ATP levels (via luminescence), and the half-maximal effective concentration (EC50) is calculated [4].
- **Analysis of Downstream Pathway Inhibition:** To confirm on-target engagement, the inhibition of key signaling pathways is assessed [6].
 - **Procedure:** Treated cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using phospho-specific antibodies against key signaling nodes, such as **p-EGFR (Y1068)**, **p-ERK1/2** (MAPK pathway), and **p-AKT** (PI3K pathway). A successful inhibitor will show sustained suppression of these phosphorylation signals [6].

Primary Resistance Mechanisms

Despite their potency, resistance to third-generation TKIs inevitably emerges, primarily through on-target mutations.

- **Tertiary EGFR C797S Mutation:** The most common on-target resistance mechanism. A mutation from cysteine to serine at position 797 prevents the covalent bond formation, as serine cannot act as a nucleophile for the Michael addition reaction. This renders all current covalent EGFR TKIs ineffective [2] [1].
- **Bypass Pathway Activation:** Tumor cells activate alternative signaling pathways to survive despite EGFR inhibition. Key mechanisms include:
 - **MET Amplification** [2] [1]
 - **HER2 Amplification** [2] [1]
 - Aberrant activation of **IGF-1R** or downstream signals like **RAS/RAF** and **PI3K/AKT** [2].
- **Histological Transformation:** Some tumors transform their cell type, such as undergoing **Epithelial-to-Mesenchymal Transition (EMT)** or converting to **Small Cell Lung Cancer (SCLC)**, which are no longer dependent on EGFR signaling [2].



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Major resistance pathways to third-generation EGFR TKIs.

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